5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide
Description
Evolution of Thiophene-Based Sulfonamides in Medicinal Chemistry
Thiophene-based sulfonamides have emerged as a cornerstone in drug design due to their dual capacity for heterocyclic diversity and targeted enzyme inhibition. The thiophene ring’s electron-rich π-system facilitates interactions with biological targets, while the sulfonamide group (-SO₂NH₂) serves as a zinc-binding motif in carbonic anhydrase (CA) inhibition. A 2020 kinetic study demonstrated that thiophene-sulfonamide hybrids inhibit human CA isozymes hCA-I and hCA-II at nanomolar concentrations, with noncompetitive binding modes attributed to interactions distal to the catalytic site. For instance, compound 4 from this series exhibited Kᵢ values of 66.49 nM (hCA-I) and 74.88 nM (hCA-II), underscoring the pharmacophoric synergy between thiophene and sulfonamide groups.
The therapeutic trajectory of thiophene sulfonamides has been further validated by FDA approvals across multiple drug classes. As of 2024, 26 thiophene-containing drugs target indications ranging from inflammation (e.g., tenoxicam) to cardiovascular diseases (e.g., clopidogrel), with sulfonamide derivatives prominently represented in CA inhibitors like dorzolamide. Structural analyses reveal that the thiophene ring’s planarity enhances membrane permeability, while the sulfonamide’s hydrogen-bonding capacity anchors interactions with enzymatic active sites.
Table 1: Key Milestones in Thiophene-Sulfonamide Drug Development
Significance of Cyclopropyl Moiety in Bioactive Compounds
The cyclopropyl group, characterized by its strained 60° bond angles and coplanar carbon atoms, imparts distinct physicochemical and pharmacological advantages. Cyclopropane’s enhanced π-character and shorter C–C bonds (1.51 Å vs. 1.54 Å in alkanes) promote rigidity, reducing entropic penalties during receptor binding. This motif has been leveraged to improve metabolic stability, as seen in the anticoagulant clopidogrel, where cyclopropane substitution mitigates oxidative deactivation by cytochrome P450 enzymes.
A 2016 review highlighted cyclopropane’s role in 12% of preclinical drug candidates, attributing its prevalence to:
- Conformational restriction : Locking rotatable bonds to stabilize bioactive conformations.
- Metabolic shielding : Protecting adjacent functional groups from enzymatic oxidation.
- Enhanced brain permeability : Increasing lipophilicity for blood-brain barrier penetration.
In the context of 5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide, the cyclopropylmethyl bridge likely restricts rotation between the thiophene and sulfonamide groups, preorganizing the molecule for target engagement. Molecular modeling of analogous compounds suggests that cyclopropane rings participate in van der Waals interactions with hydrophobic enzyme pockets, complementing the polar sulfonamide-thiophene pharmacophore.
Emergence of Dual Thiophene-Containing Structures in Drug Discovery
Dual thiophene architectures, exemplified by the subject compound, represent a strategic response to the challenge of polypharmacology. The juxtaposition of two thiophene rings enables multimodal interactions—π-stacking with aromatic residues, sulfur-mediated hydrogen bonding, and hydrophobic contacts. A 2024 analysis of FDA-approved thiophene drugs identified synergistic effects in dual-heterocyclic systems, such as increased CA inhibitory potency when a second thiophene replaces phenyl groups.
Structural comparisons reveal that bithiophene systems exhibit up to 10-fold greater affinity for hCA-II compared to monothiophene analogs, attributed to complementary interactions with secondary binding pockets. For example, molecular docking of compound 1 (5-bromo-thiophene sulfonamide) demonstrated that the distal thiophene engages Tyr-198 and Gln-92 residues in hCA-II, augmenting binding energy by -2.8 kcal/mol. This bifunctional binding mode is likely conserved in this compound, where the cyclopropyl-linked thiophene may occupy auxiliary hydrophobic regions.
Table 2: Comparative Binding Affinities of Thiophene-Containing CA Inhibitors
Current Research Landscape and Scientific Relevance
The integration of cyclopropane and dual thiophene motifs addresses two persistent challenges in medicinal chemistry: achieving isoform selectivity among CA isozymes and optimizing pharmacokinetic profiles. Recent synthetic efforts, such as the rhodium-catalyzed cyclopropanation of glucal substrates, have enabled efficient access to 1,2-cyclopropyl carbohydrates with demonstrated bioactivity in HeLa cells. These methodologies are directly applicable to the synthesis of this compound, where regioselective bromination and sulfonamide coupling are critical steps.
Ongoing molecular dynamics simulations suggest that the compound’s cyclopropyl group induces a 15° tilt in the thiophene-sulfonamide plane, potentially altering hydrogen-bonding networks with CA active sites. Furthermore, the bromine atom at the 5-position of the thiophene ring may engage in halogen bonding with backbone carbonyls, a interaction increasingly exploited in selective kinase inhibitor design. As of 2025, three preclinical candidates featuring analogous bithiophene-cyclopropane architectures are under investigation for neurodegenerative and oncological indications, underscoring the scaffold’s versatility.
Properties
IUPAC Name |
5-bromo-N-[(1-thiophen-3-ylcyclopropyl)methyl]thiophene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2S3/c13-10-1-2-11(18-10)19(15,16)14-8-12(4-5-12)9-3-6-17-7-9/h1-3,6-7,14H,4-5,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STXYMQAPCGOFSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CNS(=O)(=O)C2=CC=C(S2)Br)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the thiophene ring is oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that compounds similar to 5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide exhibit potent antimicrobial properties. For instance, studies have shown that derivatives of thiophene-based sulfonamides possess significant activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant activity of thiophene derivatives has also been investigated, with findings indicating that certain modifications can lead to enhanced free radical scavenging capabilities. For example, compounds with specific functional groups have been shown to exhibit substantial inhibition of oxidative stress markers .
Anticancer Potential
Thiophene derivatives have been explored as potential anticancer agents. The mechanism often involves the inhibition of key enzymes or pathways involved in tumor growth. For instance, compounds similar to this compound have been evaluated for their ability to inhibit cell proliferation in various cancer cell lines .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of thiophene derivatives. Modifications at specific positions on the thiophene ring or the sulfonamide moiety can significantly influence biological activity. For instance, introducing electron-withdrawing or electron-donating groups can alter the compound's interaction with biological targets, enhancing its potency .
Case Studies
Several case studies highlight the practical applications of thiophene derivatives in drug discovery:
-
Case Study 1: Antimicrobial Agents
A series of thiophene sulfonamides were synthesized and tested against a panel of bacterial strains. The results indicated that certain derivatives exhibited higher antibacterial activity compared to standard antibiotics, suggesting their potential as new antimicrobial agents . -
Case Study 2: Cancer Treatment
In vitro studies on cancer cell lines showed that specific modifications to the thiophene structure led to increased cytotoxicity against cancer cells, making these compounds promising candidates for further development in oncology .
Mechanism of Action
The mechanism of action of 5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzymes or receptors, inhibiting their activity. The thiophene ring can participate in π-π interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
5-bromothiophene-2-carbaldehyde: Another thiophene derivative with a bromine atom, used in organic synthesis.
2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene: A compound with similar structural features, used as an antidiabetic agent.
Uniqueness
5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide is unique due to its combination of a cyclopropyl group and a sulfonamide group, which provides distinct chemical and biological properties. This makes it a valuable compound for developing new materials and pharmaceuticals.
Biological Activity
5-bromo-N-{[1-(thiophen-3-yl)cyclopropyl]methyl}thiophene-2-sulfonamide is a sulfonamide derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, making it a candidate for further investigation in pharmacological applications.
The compound features a bromine atom and a thiophene ring, which are known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
Biological Activity Overview
Research has indicated that compounds similar to this compound exhibit a range of biological activities including:
- Antimicrobial Activity : Many thiophene derivatives show significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies have reported that related compounds demonstrated moderate to potent activity against pathogens such as Pseudomonas aeruginosa and Escherichia coli .
- Carbonic Anhydrase Inhibition : A related study found that sulfonamides, including those derived from thiophene, acted as effective inhibitors of carbonic anhydrase (CA) isoforms. Specifically, certain derivatives inhibited hCA II and tumor-associated isoforms (hCA IX and XII) in the subnanomolar range, suggesting potential applications in cancer therapy .
- Anticancer Activity : Compounds featuring thiophene moieties have shown promising antiproliferative effects in various cancer cell lines. For example, derivatives with similar structures have been evaluated for their ability to induce apoptosis and inhibit cell proliferation in lung cancer models .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of several thiophene-based compounds against common pathogens. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 0.21 μM against E. coli .
| Compound | Target Pathogen | MIC (μM) |
|---|---|---|
| Compound A | E. coli | 0.21 |
| Compound B | Pseudomonas aeruginosa | 0.50 |
| Compound C | Candida albicans | 1.00 |
Carbonic Anhydrase Inhibition
The inhibition profile of this compound was assessed alongside other sulfonamides. The findings revealed significant inhibition of hCA II with an IC50 value in the range of nanomolar concentrations.
| Isoform | IC50 (nM) |
|---|---|
| hCA I | 683 - 4250 |
| hCA II | <10 |
| hCA IX | <10 |
Anticancer Properties
In vitro studies on cell lines such as A549 (lung cancer) demonstrated that compounds similar to the target compound induced G2/M cell cycle arrest and apoptosis via caspase activation.
| Cell Line | GI50 (μM) | LC50 (μM) |
|---|---|---|
| A549 | 2.01 | >10 |
| OVACAR-4 | 2.27 | >10 |
| CAKI-1 | 0.69 | >10 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
